molecular formula C22H21N3O6S B3634463 N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B3634463
M. Wt: 455.5 g/mol
InChI Key: ZQPPDQYDJSAZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is a complex organic compound with a molecular formula of C15H14N2O4 This compound is notable for its unique structure, which includes both methoxy and nitro functional groups attached to a benzene ring, as well as a sulfonyl group linked to another benzene ring

Preparation Methods

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methoxyaniline to introduce the nitro group. This is followed by a coupling reaction with 4-methylbenzenesulfonyl chloride to form the sulfonamide linkage. The final step involves the acylation of the intermediate product with benzoyl chloride to yield the target compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions include amines and substituted benzamides.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide linkage is known to enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide can be compared with other similar compounds, such as:

    N-(2-methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide: This compound has a morpholine ring instead of the sulfonamide linkage, which alters its chemical reactivity and biological activity.

    N-(2-methoxy-5-nitrophenyl)-2-(2-pyridinylthio)acetamide: The presence of a pyridine ring introduces different electronic and steric effects, impacting its interactions with biological targets.

    N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide: This compound lacks the sulfonamide group, resulting in different pharmacokinetic and pharmacodynamic properties.

These comparisons highlight the uniqueness of this compound, particularly its combination of functional groups that contribute to its diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-15-4-11-19(12-5-15)32(29,30)24(2)17-8-6-16(7-9-17)22(26)23-20-14-18(25(27)28)10-13-21(20)31-3/h4-14H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPDQYDJSAZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxy-5-nitrophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.